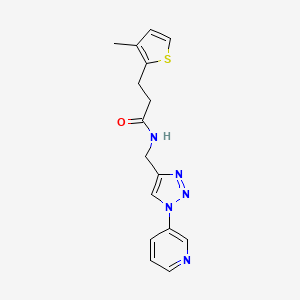

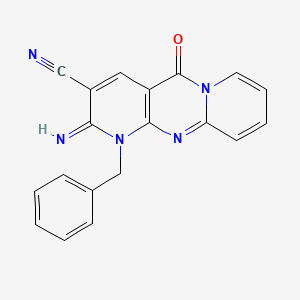

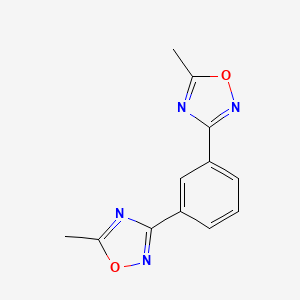

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one” is a quinoxaline derivative . Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods . For instance, phosphonation of quinoxalines and quinoxalin-2(1H)-ones has been described, utilizing aerobic oxygen as a green oxidant under visible light conditions at room temperature . Both quinoxalines and quinoxalin-2(1H)-ones are compatible with alkyl or aryl phosphonates and provide good yields of products through regioselective C–P bond formation .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is complex and versatile, allowing for a wide range of modifications and functionalizations . This versatility is key to their diverse biological activities and chemical properties .Chemical Reactions Analysis

Quinoxaline derivatives, including quinoxalin-2(1H)-ones, have been shown to undergo various chemical reactions . For example, a metal-free coupling of quinoxalin-2(1H)-ones with tert-butyl nitrite has been developed . This nitration reaction took place selectively at the C7 or C5 position of the phenyl ring, affording a series of 7-nitro and 5-nitro quinoxalin-2(1H)-ones .Physical and Chemical Properties Analysis

Quinoxaline derivatives demonstrate a wide range of physicochemical properties due to their complex molecular structure . These properties can be further modified through various chemical reactions, leading to a diverse range of bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .Applications De Recherche Scientifique

Anticonvulsant Activity

Quinazolinone derivatives have been evaluated for their anticonvulsant activity, showing promising results in models of epilepsy, a prevalent neurological disorder. Specifically, certain compounds within this class demonstrated significant efficacy in reducing seizure activity with minimal side effects, highlighting their potential as antiepileptic agents (Gupta et al., 2013).

Anticancer and Antimicrobial Properties

Novel quinolone hybrids, including those related to the quinoxalin-2(1H)-one structure, have shown significant activity against various cancer cell lines and demonstrated interesting antibacterial properties, especially against Gram-negative bacteria. This suggests their potential as dual-function agents for developing new treatments in oncology and infectious diseases (Bolakatti et al., 2020).

Drug Design and Molecular Docking Studies

Research involving novel isoxazolequinoxaline derivatives has incorporated crystal structure analysis, DFT calculations, and molecular docking studies to explore their potential as anticancer drugs. These studies not only confirm the structural integrity of the compounds but also predict their interaction with biological targets, aiding in the design of more effective therapeutics (Abad et al., 2021).

Synthesis and Optimization Methods

Advancements in the synthesis of quinazoline derivatives have been reported, focusing on method optimization and the potential anticancer activity of these compounds. This research emphasizes the importance of efficient synthesis techniques in the development of pharmaceutical agents targeting specific cancer types (Noolvi & Patel, 2013).

Antiviral and Cytotoxic Investigations

Studies on 2-phenyl-3-substituted quinazolin-4(3H)-ones have explored their cytotoxicity and antiviral activity, revealing that certain derivatives exhibit potent effects against a range of viruses. These findings suggest a potential role for these compounds in treating viral infections, further expanding the therapeutic applications of quinoxalin-2(1H)-one derivatives (Krishnan et al., 2011).

Mécanisme D'action

The mechanism of action of quinoxaline derivatives can vary depending on their structure and the specific biological target. For example, some quinoxaline derivatives have been designed and synthesized as modified VEGFR-2 inhibitors . Docking studies revealed that these synthesized compounds have good binding patterns against the prospective molecular target; VEGFR-2 .

Orientations Futures

The future of research in quinoxaline derivatives is promising, with potential applications in various fields such as medicine, materials science, and more . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups is an active area of research .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one involves the condensation of 2-aminobenzophenone with benzaldehyde to form (E)-2-(benzylideneamino)benzophenone, which is then reacted with 2-nitrobenzaldehyde to form (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in ethanol and add a solution of benzaldehyde in ethanol dropwise with stirring. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-2-(benzylideneamino)benzophenone.", "Step 3: Dissolve (E)-2-(benzylideneamino)benzophenone and 2-nitrobenzaldehyde in ethanol and add a solution of sodium hydroxide in water dropwise with stirring. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one." ] } | |

Numéro CAS |

900135-26-4 |

Formule moléculaire |

C21H15N3O |

Poids moléculaire |

325.371 |

Nom IUPAC |

3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25) |

Clé InChI |

UHVNWFUAPZCIJN-HYARGMPZSA-N |

SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

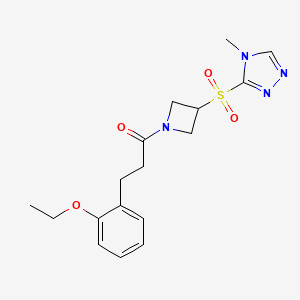

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)

![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)

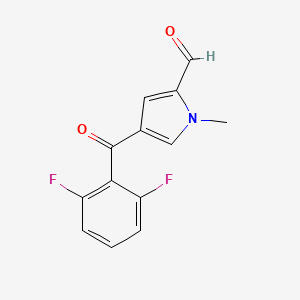

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2967172.png)

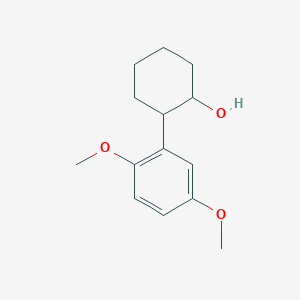

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-3-(2-methoxyphenyl)-2-methyl-1-benzopyran-4-one](/img/structure/B2967181.png)